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molecular formula C9H9N3O2S B1630263 1-(4-Methoxybenzo[d]thiazol-2-yl)urea CAS No. 383866-88-4

1-(4-Methoxybenzo[d]thiazol-2-yl)urea

Cat. No. B1630263
M. Wt: 223.25 g/mol
InChI Key: PPBOQWJWGPQHDD-UHFFFAOYSA-N
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Patent
US06521754B2

Procedure details

A mixture of 2-amino-4-methoxy-benzothiazole (330 mg, 1.83 mmol) and urea (1.1 g, 1.83 mmol) were heated together for 1 h at 170° C., with evolution of ammonia. After allowing to cool to r.t., water (10 ml) was added and the mixture was vigorously stirred. The solid was then filtered, washed with water (10 ml) followed by ethanol (10 ml) and dried at 60° C. under vaccum (0.05 mmHg). The title product was afforded as an off-white solid (300 mg, 73% yield), MS: m/e=223 (M+).
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:5]=2[N:6]=1.[NH2:13][C:14](N)=[O:15].N>O>[CH3:12][O:11][C:7]1[C:5]2[N:6]=[C:2]([NH:1][C:14]([NH2:13])=[O:15])[S:3][C:4]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)OC
Name
Quantity
1.1 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was then filtered
WASH
Type
WASH
Details
washed with water (10 ml)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vaccum (0.05 mmHg)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1N=C(S2)NC(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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